

Spectroscopic Data for 5-Acetylthiophene-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbaldehyde

CAS No.: 4565-29-1

Cat. No.: B1273286

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Acetylthiophene-2-carbaldehyde**, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing field-proven insights to aid in experimental design and data interpretation.

Introduction

5-Acetylthiophene-2-carbaldehyde (CAS No: 4565-29-1) is a bifunctional thiophene derivative featuring both an acetyl and a formyl group.^[1] This unique substitution pattern makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including chalcones and other pharmacologically active molecules. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed examination of its expected spectroscopic properties.

Molecular Structure and Properties:

- Molecular Formula: $C_7H_6O_2S$ [1][2]
- Molecular Weight: 154.19 g/mol [1][2]
- Appearance: Expected to be a solid, with a melting point around 104-105°C.[3]

Spectroscopic Data & Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for **5-Acetylthiophene-2-carbaldehyde**. The interpretation is based on the fundamental principles of each spectroscopic technique and comparative analysis with structurally similar compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted 1H NMR spectrum of **5-Acetylthiophene-2-carbaldehyde** in a suitable deuterated solvent (e.g., $CDCl_3$) is expected to show three distinct signals corresponding to the aldehydic proton, the two aromatic protons on the thiophene ring, and the methyl protons of the acetyl group.

Predicted 1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.95	Singlet	1H	Aldehyde proton (-CHO)
~7.80	Doublet	1H	Thiophene proton (H-3)
~7.77	Doublet	1H	Thiophene proton (H-4)
~2.43	Singlet	3H	Acetyl protons (-COCH ₃)

Causality Behind Assignments:

- **Aldehyde Proton (~9.95 ppm):** The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the 9-10 ppm region. For comparison, the aldehyde proton of thiophene-2-carbaldehyde appears at 9.95 ppm.^[4]
- **Thiophene Protons (~7.80 and ~7.77 ppm):** The two protons on the thiophene ring are in an aromatic environment and are expected to appear in the aromatic region (7-8 ppm). They will appear as doublets due to coupling with each other (J-coupling). The electron-withdrawing nature of both the acetyl and formyl groups will deshield these protons, shifting them downfield.
- **Acetyl Protons (~2.43 ppm):** The three protons of the methyl group in the acetyl moiety are adjacent to a carbonyl group, which causes a moderate deshielding effect. Their signal is expected to be a singlet as there are no adjacent protons to couple with. This is consistent with the chemical shift of the acetyl protons in 2-acetylthiophene.

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Acetylthiophene-2-carbaldehyde** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **5-Acetylthiophene-2-carbaldehyde** should display seven distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)	Assignment
~192.1	Acetyl Carbonyl Carbon (C=O)
~183.1	Aldehyde Carbonyl Carbon (C=O)
~145.6	Thiophene Carbon (C-5)
~144.0	Thiophene Carbon (C-2)
~136.5	Thiophene Carbon (C-3)
~135.2	Thiophene Carbon (C-4)
~22.0	Acetyl Methyl Carbon (-CH ₃)

Causality Behind Assignments:

- Carbonyl Carbons (~192.1 and ~183.1 ppm): The carbon atoms of the acetyl and aldehyde carbonyl groups are significantly deshielded and appear at the downfield end of the spectrum. The aldehyde carbonyl carbon is typically found slightly upfield compared to a ketone carbonyl. For reference, the aldehyde carbon in thiophene-2-carbaldehyde is at 183.1 ppm, and the acetyl carbonyl in 2-acetylthiophene is around 192 ppm.^[4]
- Thiophene Carbons (~135-146 ppm): The four carbon atoms of the thiophene ring are aromatic and will have chemical shifts in the aromatic region. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-5) will be more deshielded than the other two (C-3 and C-4).

- Acetyl Methyl Carbon (~22.0 ppm): The methyl carbon of the acetyl group is in an aliphatic region and is expected to have a chemical shift around 22 ppm, which is typical for a methyl ketone.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
- Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.
- Acquisition Parameters:
 - Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.
 - Set the spectral width to cover the range of 0-220 ppm.
 - Use a pulse angle of 45-90 degrees.
 - A longer relaxation delay (2-5 seconds) is recommended for quantitative analysis, though not strictly necessary for simple identification.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Acetylthiophene-2-carbaldehyde** is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and C-H bonds.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3110	Medium	Aromatic C-H stretch
~2825	Medium	Aldehydic C-H stretch
~1683	Strong	C=O stretch (Acetyl)
~1665	Strong	C=O stretch (Aldehyde)
~1500-1000	Medium-Strong	C=C stretch (Thiophene ring)

Causality Behind Assignments:

- C=O Stretching (~1683 and ~1665 cm⁻¹): The two carbonyl groups will give rise to strong absorption bands in the region of 1650-1700 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring. The C=O stretch of the aldehyde in thiophene-2-carbaldehyde is observed at 1683 cm⁻¹.^[5]
- Aldehydic C-H Stretch (~2825 cm⁻¹): A characteristic, and often weaker, pair of bands can be observed for the C-H stretch of an aldehyde group around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹.
- Aromatic C-H Stretch (~3110 cm⁻¹): The stretching vibration of the C-H bonds on the thiophene ring typically appears above 3000 cm⁻¹.
- C=C Stretching (~1500-1000 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will result in a series of absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

- Sample Preparation: Place a small amount of the solid **5-Acetylthiophene-2-carbaldehyde** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Acetylthiophene-2-carbaldehyde**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data:

m/z	Relative Intensity	Assignment
154	High	Molecular Ion $[M]^+$
139	High	$[M - CH_3]^+$
111	Medium	$[M - COCH_3]^+$
43	High	$[CH_3CO]^+$

Causality Behind Fragmentation:

- **Molecular Ion (m/z 154):** The peak corresponding to the intact molecule with one electron removed will be observed at an m/z value equal to its molecular weight.[\[1\]](#)
- **$[M - CH_3]^+$ (m/z 139):** A common fragmentation pathway for acetyl-containing compounds is the loss of the methyl group, leading to a stable acylium ion.
- **$[M - COCH_3]^+$ (m/z 111):** Loss of the entire acetyl group as a radical is another plausible fragmentation.
- **$[CH_3CO]^+$ (m/z 43):** The acetyl cation is a very stable fragment and is often observed as a prominent peak in the mass spectra of acetyl-substituted compounds.

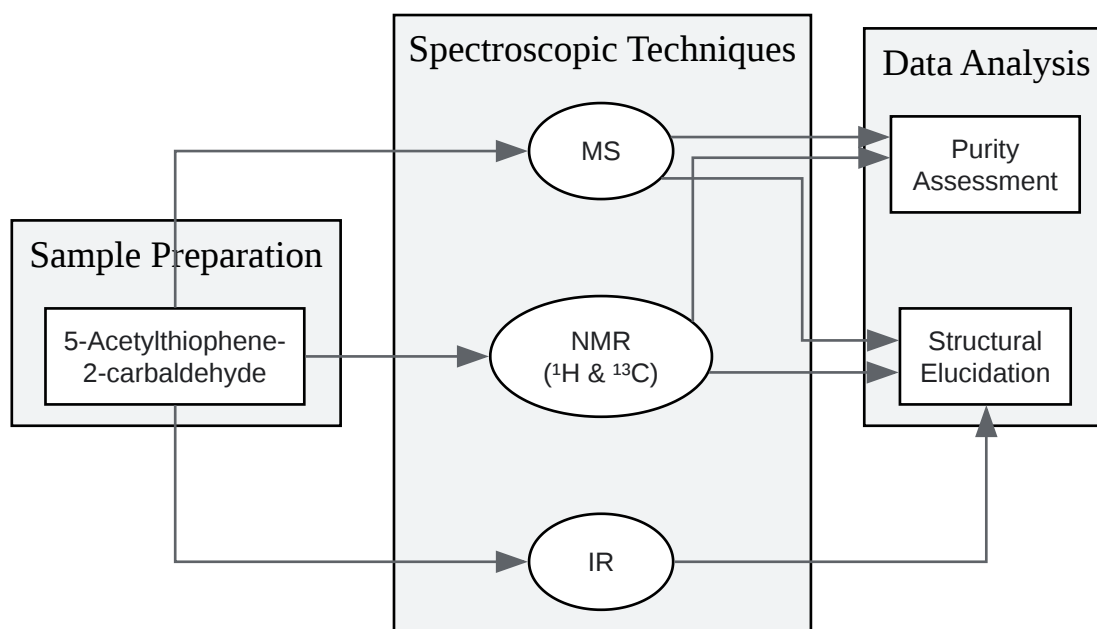
Experimental Protocol for GC-MS:

- **Sample Preparation:** Prepare a dilute solution of **5-Acetylthiophene-2-carbaldehyde** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- **GC Method:**
 - Use a suitable capillary column (e.g., a non-polar column like DB-5).
 - Set an appropriate temperature program to ensure good separation and peak shape.
- **MS Method:**
 - Set the ionization energy to 70 eV.
 - Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).
- **Data Analysis:** Identify the peak corresponding to **5-Acetylthiophene-2-carbaldehyde** in the total ion chromatogram and analyze its corresponding mass spectrum.

Visualizing Molecular Structure and Data Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of **5-Acetylthiophene-2-carbaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **5-Acetylthiophene-2-carbaldehyde**.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **5-Acetylthiophene-2-carbaldehyde**. It is recommended to consult the Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Acetylthiophene-2-carbaldehyde**. By understanding the relationship between the molecule's structure and its spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and success of subsequent research endeavors.

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